4-amino-N-[(5Z)-4-oxo-5-(2-oxo-2-phenylethylidene)-4,5-dihydro-1H-imidazol-2-yl]benzenesulfonamide
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Overview
Description
4-AMINO-N-[(5Z)-4-OXO-5-(2-OXO-2-PHENYLETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and diuretic properties . This compound is characterized by its unique structure, which includes an imidazole ring and a sulfonamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-AMINO-N-[(5Z)-4-OXO-5-(2-OXO-2-PHENYLETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]BENZENE-1-SULFONAMIDE typically involves multiple stepsCommon reagents used in the synthesis include aniline, sulfuric acid, and various catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and yield.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-AMINO-N-[(5Z)-4-OXO-5-(2-OXO-2-PHENYLETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating various infections and diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. The imidazole ring may also interact with other molecular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar compounds include other sulfonamides like sulfamethoxazole, sulfasalazine, and sulfadiazine . These compounds share the sulfonamide functional group but differ in their specific structures and biological activities. 4-AMINO-N-[(5Z)-4-OXO-5-(2-OXO-2-PHENYLETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]BENZENE-1-SULFONAMIDE is unique due to its imidazole ring, which provides additional sites for chemical modification and potential biological activity.
Properties
Molecular Formula |
C17H14N4O4S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(NE)-4-amino-N-[(5Z)-4-oxo-5-phenacylideneimidazolidin-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C17H14N4O4S/c18-12-6-8-13(9-7-12)26(24,25)21-17-19-14(16(23)20-17)10-15(22)11-4-2-1-3-5-11/h1-10H,18H2,(H2,19,20,21,23)/b14-10- |
InChI Key |
QWZDTWOMPFIDSO-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\2/C(=O)N/C(=N/S(=O)(=O)C3=CC=C(C=C3)N)/N2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2C(=O)NC(=NS(=O)(=O)C3=CC=C(C=C3)N)N2 |
Origin of Product |
United States |
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